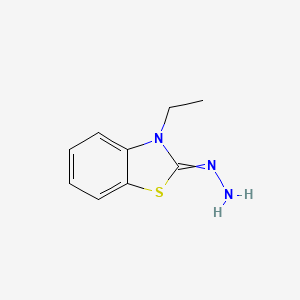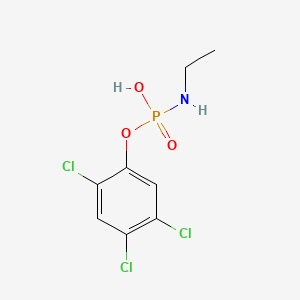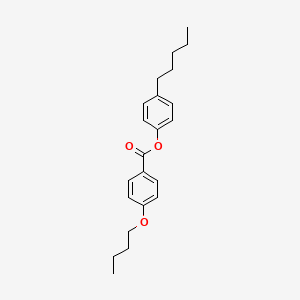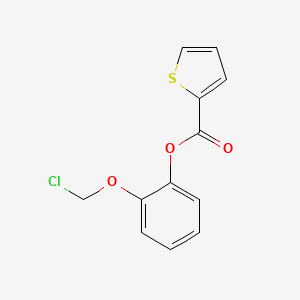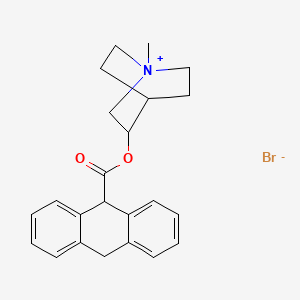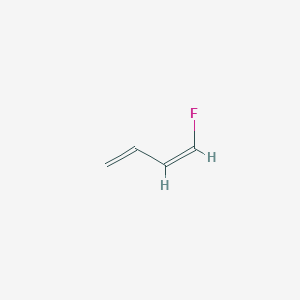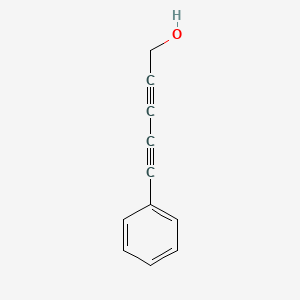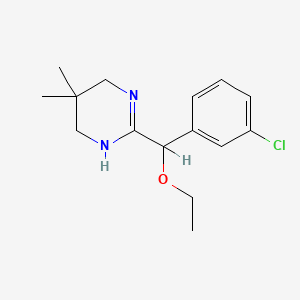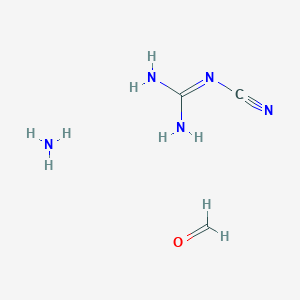
N-Cyanoguanidine--formaldehyde--ammonia (1/1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, cyano-, polymer with ammonia and formaldehyde: is a polymeric compound formed through the reaction of guanidine, cyano-, with ammonia and formaldehyde. This compound is known for its unique chemical properties and diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of guanidine, cyano-, polymer with ammonia and formaldehyde typically involves the polymerization of guanidine, cyano-, with ammonia and formaldehyde under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the polymerization process. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to achieve the desired polymer structure and properties.
Industrial Production Methods: In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to initiate the polymerization process. The reaction is monitored to ensure consistent quality and yield of the polymer. The resulting polymer is then purified and processed into various forms, such as powders, granules, or solutions, depending on the intended application.
Análisis De Reacciones Químicas
Types of Reactions: Guanidine, cyano-, polymer with ammonia and formaldehyde undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s structure and properties.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized polymer derivatives, while substitution reactions can introduce new functional groups into the polymer structure.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, guanidine, cyano-, polymer with ammonia and formaldehyde is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions such as polymerization and condensation.
Biology: In biological research, this polymer is used as a biocide due to its antimicrobial properties. It is effective against a wide range of microorganisms, making it valuable in medical and environmental applications.
Medicine: In medicine, the polymer is explored for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a promising candidate for targeted drug delivery.
Industry: In industrial applications, the polymer is used in water treatment processes to remove heavy metals and other contaminants. Its high adsorption capacity makes it an effective material for purifying water.
Mecanismo De Acción
The mechanism of action of guanidine, cyano-, polymer with ammonia and formaldehyde involves its interaction with molecular targets and pathways. The polymer’s structure allows it to bind to specific molecules, altering their activity and function. For example, in antimicrobial applications, the polymer disrupts the cell membranes of microorganisms, leading to their death. In drug delivery, the polymer forms stable complexes with drugs, enhancing their stability and bioavailability.
Comparación Con Compuestos Similares
- Guanidine, cyano-, polymer with ammonium chloride and formaldehyde
- Guanidine, cyano-, polymer with 1,2-ethanediamine and formaldehyde
Comparison: Guanidine, cyano-, polymer with ammonia and formaldehyde is unique due to its specific polymer structure and properties. Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and application versatility. For instance, its ability to form stable complexes with drugs makes it more suitable for drug delivery applications compared to other similar polymers.
Propiedades
Número CAS |
34728-25-1 |
|---|---|
Fórmula molecular |
C3H9N5O |
Peso molecular |
131.14 g/mol |
Nombre IUPAC |
azane;2-cyanoguanidine;formaldehyde |
InChI |
InChI=1S/C2H4N4.CH2O.H3N/c3-1-6-2(4)5;1-2;/h(H4,4,5,6);1H2;1H3 |
Clave InChI |
OJICZAYYHVNMRD-UHFFFAOYSA-N |
SMILES canónico |
C=O.C(#N)N=C(N)N.N |
Números CAS relacionados |
67786-29-2 34728-25-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


